An In-depth Technical Guide to N-(2-Aminobutyryl)-tyrosine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-(2-Aminobutyryl)-tyrosine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the dipeptide N-(2-Aminobutyryl)-tyrosine, a molecule of interest in peptide-based research and development. While specific literature on this exact dipeptide is sparse, this document synthesizes foundational knowledge of its constituent amino acids, L-tyrosine and the non-proteinogenic L-2-aminobutyric acid, with established principles of peptide chemistry. We will explore its chemical structure, predict its physicochemical properties, and outline detailed protocols for its synthesis and characterization. Furthermore, potential biological activities and applications, particularly its prospective role as an antioxidant, will be discussed, providing a solid framework for researchers and drug development professionals to initiate and advance studies on this and similar peptide structures.
Introduction: The Scientific Rationale
The exploration of novel dipeptides is a burgeoning field in biochemical and pharmaceutical research. Dipeptides, composed of two amino acids linked by a peptide bond, can exhibit unique physicochemical and biological properties distinct from their constituent amino acids.[1] N-(2-Aminobutyryl)-tyrosine is a compelling subject of study due to its composition: it joins a non-proteinogenic amino acid, 2-aminobutyric acid, with the proteinogenic and functionally significant amino acid, tyrosine.
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L-Tyrosine (Tyr, Y): A precursor to key neurotransmitters like dopamine, norepinephrine, and epinephrine, tyrosine plays a vital role in neurological function and stress response.[2] Its phenolic side chain also imparts antioxidant properties and allows for post-translational modifications such as phosphorylation, a critical process in signal transduction.[3][4]
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L-2-Aminobutyric Acid (Abu): As a non-proteinogenic amino acid, its incorporation into peptides can confer resistance to enzymatic degradation, potentially enhancing the pharmacokinetic profile of a peptide therapeutic.[5][6] Studies have also suggested its involvement in metabolic pathways and potential immunomodulatory effects.[7]
The combination of these two residues in N-(2-Aminobutyryl)-tyrosine suggests a molecule with potential for enhanced stability and biological activity, making it a prime candidate for investigation in drug discovery and development.
Chemical Structure and Predicted Physicochemical Properties
The fundamental characteristics of N-(2-Aminobutyryl)-tyrosine are dictated by the individual properties of its amino acid components and the nature of the peptide bond.
Chemical Structure
The structure of N-(2-Aminobutyryl)-tyrosine consists of an L-2-aminobutyric acid residue linked to the N-terminus of an L-tyrosine residue via a peptide bond.
Caption: Chemical structure of N-(2-Aminobutyryl)-tyrosine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(2-Aminobutyryl)-tyrosine, derived from the known properties of its constituent amino acids and general dipeptide characteristics.
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C13H18N2O4 | Sum of the atomic constituents. |
| Molecular Weight | 266.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Dipeptides are typically white solids.[8] |
| Solubility | Likely more water-soluble than L-tyrosine | Dipeptides often exhibit greater water solubility than their parent amino acids.[8] L-tyrosine has limited water solubility. |
| Isoelectric Point (pI) | Estimated to be around 5.5 | The pI will be influenced by the pKa values of the N-terminal amine, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine. The pI of tyrosine is 5.66. |
| UV Absorbance | Maximum absorbance around 274-280 nm | Due to the phenolic chromophore of the tyrosine residue. |
| Chirality | Chiral, exists as stereoisomers (LL, LD, DL, DD) | Both constituent amino acids are chiral. The specific stereoisomer will depend on the starting materials used in synthesis. |
Synthesis and Purification
The synthesis of N-(2-Aminobutyryl)-tyrosine can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPS). Both methodologies have their advantages, with SPPS being more amenable to automation and high-throughput synthesis, while SolPS can be more cost-effective for large-scale production.[2][9]
General Synthesis Strategy
The core of the synthesis is the formation of a peptide bond between the carboxyl group of N-protected L-2-aminobutyric acid and the amino group of C-protected L-tyrosine. This requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate amide bond formation.[3][10]
Caption: General workflow for the synthesis of N-(2-Aminobutyryl)-tyrosine.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.[11]
Materials:
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Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-L-2-aminobutyric acid
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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Piperidine
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Step-by-Step Methodology:
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Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-2-aminobutyric acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal 2-aminobutyric acid.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][12]
Instrumentation and Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions containing the pure dipeptide are collected, pooled, and lyophilized to obtain the final product as a white fluffy powder.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(2-Aminobutyryl)-tyrosine.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide.
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Expected Monoisotopic Mass [M+H]⁺: 267.1339 m/z
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure.[13][14] The expected chemical shifts will be influenced by the solvent and pH.
Predicted ¹H NMR Chemical Shifts (in D₂O):
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Tyrosine aromatic protons: δ 6.8-7.2 ppm (two doublets)
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Tyrosine α-proton: δ ~4.5 ppm (multiplet)
-
Tyrosine β-protons: δ ~2.9-3.1 ppm (multiplet)
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2-Aminobutyric acid α-proton: δ ~4.2 ppm (multiplet)
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2-Aminobutyric acid β-protons: δ ~1.7-1.9 ppm (multiplet)
-
2-Aminobutyric acid γ-protons: δ ~0.9 ppm (triplet)
2D NMR experiments such as COSY and TOCSY can be used to confirm the connectivity of the protons within each amino acid residue.
Potential Biological Activity and Applications
While specific biological studies on N-(2-Aminobutyryl)-tyrosine are not yet prevalent in the literature, its structure suggests several potential areas of investigation.
Antioxidant Activity
The phenolic hydroxyl group of the tyrosine residue is a known scavenger of reactive oxygen species (ROS).[4] Dipeptides containing tyrosine have been shown to possess potent antioxidant activity.[15] N-(2-Aminobutyryl)-tyrosine is therefore a strong candidate for investigation as a novel antioxidant.
Proposed Mechanism of Antioxidant Action:
Sources
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. gilson.com [gilson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. polypeptide.com [polypeptide.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
